2-(4-Bromophenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Bromophenoxy)-2-methylpropanoyl chloride: is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 4-bromophenoxy group and a methyl group
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is a coordination compound of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . This compound is six-coordinated and forms a distorted octahedron due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Mode of Action
The compound interacts with its target by forming a coordination compound. The oxygen of the molecule of isopropanol, the chlorine atom, and two chlorine atoms serve as bridges between two metal atoms . This interaction results in a polymeric structure .
Biochemical Pathways
It’s known that hydrazides, which are key intermediates in synthesizing biologically active derivatives, exhibit antibacterial and antifungal activities . The extent of these activities depends on the nature of the substituent attached to the benzene ring .
Result of Action
It’s known that the coordination compound it forms exhibits a polymeric structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-bromophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromophenol+2-Methylpropanoyl chloride→2-(4-Bromophenoxy)-2-methylpropanoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(4-Bromophenoxy)-2-methylpropanoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(4-Bromophenoxy)-2-methylpropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-(4-Bromophenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-Bromophenoxy)-2-methylpropanol.
Scientific Research Applications
Chemistry: 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty polymers and materials. It can be incorporated into polymer backbones to impart specific properties such as flame retardancy or enhanced mechanical strength.
Comparison with Similar Compounds
2-(4-Bromophenoxy)ethanol: A related compound where the acyl chloride group is replaced by an alcohol group.
2-(4-Bromophenoxy)butanoyl chloride: Another acyl chloride with a longer carbon chain.
Comparison:
2-(4-Bromophenoxy)ethanol: This compound is less reactive compared to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride due to the presence of the hydroxyl group instead of the acyl chloride group.
2-(4-Bromophenoxy)butanoyl chloride: This compound has similar reactivity but may exhibit different physical properties such as boiling point and solubility due to the longer carbon chain.
This compound stands out due to its specific structure, which allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
2-(4-bromophenoxy)-2-methylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDEYNAWWGQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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